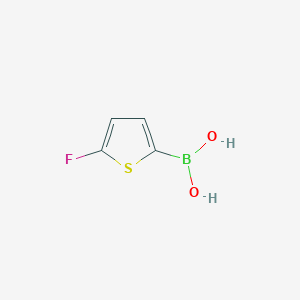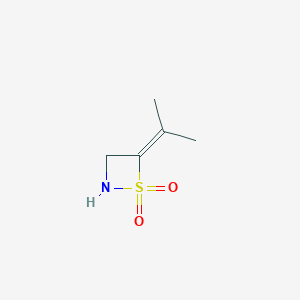
3-Allyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-4H-pyran-4-one: is an organic compound with the molecular formula C8H8O2 pyranones , which are characterized by a six-membered ring containing one oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4H-pyran-4-one can be achieved through a multi-step process involving the following stages :
Stage 1: 4-pyrone is reacted with a zinc chloride-2,2,6,6-tetramethylpiperidin-1-ide lithium chloride complex in tetrahydrofuran at 0°C for 2 hours under an inert atmosphere.
Stage 2: The intermediate product is then treated with a copper(I) cyanide-lithium chloride complex in tetrahydrofuran at -40°C for 0.5 hours under an inert atmosphere.
Stage 3: Finally, allyl bromide is added to the reaction mixture in tetrahydrofuran at temperatures ranging from -40°C to 25°C for approximately 1.08 hours under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Substituted pyranones with various functional groups.
Scientific Research Applications
Chemistry: 3-Allyl-4H-pyran-4-one is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine: The compound and its derivatives have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties . Research is ongoing to explore its use in drug development and other therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the synthesis of various fine chemicals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of 3-Allyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes . The compound’s anticancer properties could be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4H-Pyran-4-one: A structurally similar compound with a ketone group at the 4-position but without the allyl group.
2H-Pyran-2-one: Another pyranone derivative with the ketone group at the 2-position.
1,4-Dihydropyridine: A related heterocyclic compound known for its biological activity as calcium channel blockers.
Uniqueness: 3-Allyl-4H-pyran-4-one is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyranone derivatives .
Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-prop-2-enylpyran-4-one |
InChI |
InChI=1S/C8H8O2/c1-2-3-7-6-10-5-4-8(7)9/h2,4-6H,1,3H2 |
InChI Key |
WYAATSAMHRXEEG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=COC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)


![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)






